molecular formula C7H14N2 B3023466 octahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 5654-94-4

octahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B3023466
CAS No.: 5654-94-4
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[3,4-b]pyridine (C₇H₁₄N₂) is a saturated bicyclic heterocyclic compound with a fused pyrrolidine-pyridine ring system. Its molecular weight is 126.20 g/mol, and it exists in enantiomeric forms, notably (4aS,7aS)- and (4aR,7aR)-configurations . This compound is a key intermediate in synthesizing moxifloxacin, a broad-spectrum fluoroquinolone antibiotic . Physical properties include a boiling point of 198°C, density of 0.950 g/cm³, and solubility in chlorofor m and methanol . Its synthesis often involves stereoselective reduction using chiral auxiliaries like naproxen, achieving high enantiomeric excess (e.e. >99%) via crystallization of dihydrohalide salts .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group in octahydro-1H-pyrrolo[3,4-b]pyridine undergoes alkylation and acylation, forming derivatives for drug intermediates.

Reaction Type Reagents/Conditions Product Yield Source
Alkylation1-Bromo-3-chloropropane, K₂CO₃, acetoneN-(3-Chloropropyl) derivative77%
AcylationAcetic anhydride, toluene, 70–100°CN-Acetylated bicyclic compound>90%
BenzylationBenzyl bromide, DMF, RTN-Benzyl-protected pyrrolopyridine85%

Key findings:

  • Alkylation with 1-bromo-3-chloropropane under reflux yields halogenated derivatives for further coupling .

  • Acetic anhydride facilitates acylation while preserving stereochemical integrity .

Hydrogenation and Reductive Processes

The compound participates in catalytic hydrogenation to modify ring saturation or reduce functional groups.

Substrate Catalyst/Reagents Conditions Outcome Source
Pyrrolo[3,4-b]pyridinePd(OH)₂/C, H₂ (2.0 MPa)Acetic acid, 70°C, 24 hFully saturated bicyclic core
Ketone intermediatesLiAlH₄, THFReflux, 4 hAlcohol derivatives

Notable observation:

  • Hydrogenation with Pd(OH)₂/C achieves quantitative yields without racemization .

Cyclization and Ring-Opening Reactions

The bicyclic structure enables controlled ring modifications:

Cyclization
Reacting with dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions forms fused heterocycles :

text
This compound + Ethyl acetoacetate → Pyrazolo[3,4-b]pyridine derivatives

Mechanism : Sequential nucleophilic attacks at α,β-unsaturated intermediates followed by dehydration .

Ring-Opening
Treatment with HCl (6M, reflux) cleaves the pyrrolidine ring, generating linear diamines for peptide coupling .

Nucleophilic Substitution

The nitrogen lone pair facilitates SN² reactions:

Electrophile Conditions Product Yield Source
Tosyl chlorideEt₃N, CH₂Cl₂, 0°CN-Tosyl-pyrrolopyridine82%
Methyl iodideNaH, DMF, 50°CQuaternary ammonium salt68%

Scientific Research Applications

Synthesis and Chemical Properties

Octahydro-1H-pyrrolo[3,4-b]pyridine can be synthesized through several methods, including stereoselective processes that yield high enantiomeric purity. The compound serves as a precursor for the synthesis of various derivatives, including those used in pharmaceuticals such as Moxifloxacin, a broad-spectrum antibiotic used for treating respiratory infections and skin conditions .

Biological Applications

2.1 Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. A study synthesized several Schiff base derivatives of this compound and screened them for biological activity, revealing significant antioxidant and antimicrobial effects . These findings suggest a promising avenue for developing new antimicrobial agents.

2.2 Analgesic and Sedative Properties

Further studies have highlighted the analgesic and sedative potential of related pyrrolo[3,4-c]pyridine derivatives. In particular, certain compounds demonstrated efficacy in pain relief comparable to established analgesics like aspirin and morphine, suggesting that this compound could lead to novel analgesic drugs with reduced side effects .

Therapeutic Implications

3.1 Pharmacological Research

The pharmacological profile of this compound derivatives is under extensive investigation. The structure-activity relationship (SAR) studies have shown that modifications in the chemical structure can significantly influence biological activity. For example, changes in the alkyl linker length between functional groups have been correlated with variations in analgesic potency .

3.2 Drug Development

The compound's role as a scaffold for drug development is noteworthy. It has been utilized to synthesize various small molecules targeting different diseases. Over 156,000 molecules with similar structures have been reported for therapeutic purposes . This indicates a robust interest in exploiting the unique properties of this compound in drug discovery.

Case Studies and Research Findings

Study Focus Key Findings
Synthesis of Schiff BasesSeveral derivatives showed good antioxidant and antimicrobial properties.
Analgesic ActivityNew derivatives exhibited higher analgesic activity than aspirin; some were comparable to morphine.
Drug DevelopmentHighlighted the extensive use of pyrrolo[3,4-b]pyridine scaffolds in synthesizing therapeutic agents.

Mechanism of Action

The mechanism of action of octahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between octahydro-1H-pyrrolo[3,4-b]pyridine and related fused bicyclic compounds.

Table 1. Comparative Analysis of Key Compounds

Compound Molecular Formula Ring System Saturation Key Applications Synthesis Method Biological Activity/Notes
This compound C₇H₁₄N₂ Pyrrolo-pyridine Fully saturated Antibiotic intermediate (e.g., moxifloxacin) Chiral auxiliary-assisted reduction ; dihydrohalide crystallization Limited direct bioactivity; primarily a synthetic building block
Pyrazolo[3,4-b]pyridine C₆H₅N₃ Pyrazolo-pyridine Unsaturated Autoimmune disease treatment , PDE inhibitors , AChE inhibitors One-pot cyclization ; hydrazinyl derivatives Broad bioactivity due to aromaticity and substituent versatility
Imidazo[1,5-a]pyridine C₆H₆N₂ Imidazo-pyridine Partially unsaturated Kinase inhibitors Carbanion-mediated cyclization Role in kinase modulation; limited synthetic scalability
Pyrrolo[3,4-c]pyridine C₇H₁₄N₂ Pyrrolo-pyridine Fully saturated Research chemicals Not specified Structural isomer of pyrrolo[3,4-b]pyridine; less explored in drug design
Isoxazolo[3,4-b]pyridine C₆H₄N₂O Isoxazolo-pyridine Unsaturated Under investigation Multicomponent reactions Emerging scaffold in medicinal chemistry

Biological Activity

Octahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound serves as an important scaffold in the development of various pharmacologically active agents, including derivatives that exhibit antimicrobial, antioxidant, and anticancer properties.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including stereoselective synthesis techniques that yield specific isomers relevant for biological activity. Notably, the (4aS,7aS) isomer has been identified as a key intermediate in the production of moxifloxacin, a fluoroquinolone antibiotic .

Table 1: Synthetic Methods for this compound

MethodDescriptionReference
Enzymatic HydrolysisOptical resolution of racemates
Schiff Base FormationCondensation with aryl aldehydes
Cyclization ReactionsFormation through cyclization of suitable precursors

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study synthesized various 1,6-disubstituted Schiff bases derived from this compound and screened them for biological efficacy. The results indicated that several derivatives showed promising activity against a range of bacterial strains, suggesting potential applications in treating infections .

Antioxidant Activity

The antioxidant properties of this compound derivatives were evaluated using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Some compounds demonstrated significant free radical scavenging ability, indicating their potential use in preventing oxidative stress-related diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. For instance, certain synthesized compounds were tested against various cancer cell lines. Results showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. This selective activity highlights the therapeutic potential of these compounds in oncology .

Case Studies

Case Study 1: Antimicrobial Screening

In a study conducted by researchers at the University of Mysore, a series of Schiff bases derived from this compound were synthesized and screened against Gram-positive and Gram-negative bacteria. The study found that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Case Study 2: Antioxidant Evaluation

A research team evaluated the antioxidant capacity of newly synthesized derivatives using the DPPH assay. Compounds displayed varying degrees of radical scavenging activity, with some achieving over 70% inhibition at specific concentrations. This suggests their utility in formulations aimed at combating oxidative stress .

Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294232
Record name Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-94-4, 151213-42-2
Record name Octahydro-1H-pyrrolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5654-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR)
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Synthesis routes and methods

Procedure details

69 g (0.32 mol) of 6-benzyl-octahydropyrrolo[3,4-b]pyridine are hydrogenated in 450 ml of methanol over 7 g of palladium-on-active charcoal (5% strength) at 90° C./90 bar in the course of 3 hours. The catalyst is then filtered off, the filtrate is concentrated and the residue is distilled. 33.8 g (84.% of theory) of a colorless solid having a melting point of 65°-67° C. and a boiling point of 78° C./9 mbar are obtained.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

octahydro-1H-pyrrolo[3,4-b]pyridine
octahydro-1H-pyrrolo[3,4-b]pyridine
octahydro-1H-pyrrolo[3,4-b]pyridine
octahydro-1H-pyrrolo[3,4-b]pyridine
octahydro-1H-pyrrolo[3,4-b]pyridine
octahydro-1H-pyrrolo[3,4-b]pyridine

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